1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
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Overview
Description
X-Ray Supramolecular Structure Analysis
The study presented in paper focuses on the molecular and supramolecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers. These isomers were synthesized through oxidative cyclization using copper acetate as a catalyst. The X-ray diffraction method was employed to establish the structures of the halogenated isomers, revealing that two of them crystallize in a triclinic system while another crystallizes in a monoclinic system. The positioning of the 1-phenyl ring is nearly perpendicular to the chromene-pyrazole ring system, which is consistent with the NMR shielding effects observed. The supramolecular architecture is characterized by hydrogen bonding and π-stacking interactions, with a specific stacking trend noted between the chromene and pyrazole rings.
Synthesis Analysis of Antiproliferative Agents
In paper , a series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized, with 6-aminoimidazo[1,2-a]pyrazine as a key intermediate. One particular compound demonstrated cytostatic activity against a non-small cell lung cancer cell line. This compound induced a selective dose-dependent response and overexpression of the TP53 gene in a P53-mutant NSCLC-N6-L16 cell line, suggesting its potential for reactivating mutant p53 in this cancer type.
Chemical Reactions Analysis and Anti-CML Activity
The research in paper involved the design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as receptor tyrosine kinase inhibitors. These compounds were evaluated for their activity against the human chronic myeloid leukemia (CML) cell line K562. The structure-activity relationship (SAR) analysis led to the identification of compounds with potent anti-CML activity and minimal cellular toxicity. One compound, in particular, showed significant biological activity and apoptosis induction in the K562 cell line, affecting the PI3K/Akt signaling pathway.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, they do provide insights into the properties of structurally related compounds. For instance, the X-ray diffraction data from paper can infer the potential crystalline nature and stability of similar urea derivatives. The synthesis process described in paper suggests that these compounds can be designed to interact with specific biological targets, indicating a degree of selectivity and potential bioactivity. Lastly, the SAR analysis from paper implies that minor structural changes can significantly impact the biological activity and toxicity of these compounds, which is crucial for their development as therapeutic agents.
Scientific Research Applications
Hydrogel Formation and Rheology Tuning
Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator : A study by Lloyd and Steed (2011) demonstrated that derivatives similar to 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea could form hydrogels in various acids at pH 1–2. The rheology and morphology of these gels can be tuned by the identity of the anion present, offering a method to adjust the gels' physical properties, such as their elastic storage modulus. This finding is significant for the development of customizable materials for diverse applications ranging from drug delivery systems to tissue engineering scaffolds (Lloyd & Steed, 2011).
Anticancer Activity
1-Aryl-3-(2-chloroethyl) ureas as Potential Anticancer Agents : Research by Gaudreault et al. (1988) explored the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas on human adenocarcinoma cells, demonstrating that certain derivatives could match the cytotoxicity levels of known anticancer drugs like chlorambucil. This underscores the potential of this compound derivatives in the development of new anticancer therapies (Gaudreault et al., 1988).
Synthesis and Antimicrobial Activity
Pyrazoles and Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines, I. Synthesis and Antimicrobial Activity : Farghaly and El-kashef (2005) synthesized compounds using 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide, leading to derivatives that exhibited antibacterial and antifungal activities. This research highlights the versatility of pyrazole-derived compounds like this compound in generating new antimicrobial agents (Farghaly & El-kashef, 2005).
Cytokinin-like Activity and Plant Morphogenesis
Urea Derivatives on the Move Cytokinin-like Activity and Adventitious Rooting Enhancement Depend on Chemical Structure
: Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of urea derivatives, including compounds structurally related to this compound, highlighting their extensive use in plant morphogenesis studies. These findings are crucial for agricultural sciences, particularly in enhancing crop yield and rooting efficiency (Ricci & Bertoletti, 2009).
Antiproliferative Agents Targeting P53 in NSCLC
Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines : A study by Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, revealing compounds with selective antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. This work underscores the potential of this compound derivatives in targeting specific molecular pathways in cancer cells (Bazin et al., 2016).
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various targets, including aurora-a kinase , and human estrogen alpha receptor . The role of these targets varies from cell cycle regulation (Aurora-A kinase) to hormone regulation (human estrogen alpha receptor).
Mode of Action
Pyrazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition of enzyme activity or binding to receptor sites . This interaction can lead to changes in cellular processes, such as cell division or hormone signaling.
Biochemical Pathways
Pyrazole derivatives have been reported to affect various pathways, including those involved in cell division and hormone signaling .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including anticancer , antibacterial , and anti-inflammatory effects .
Future Directions
Pyrazoles continue to be the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
1-phenyl-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(18-13-5-2-1-3-6-13)19-14-7-9-15(10-8-14)20-12-4-11-17-20/h1-6,11-12,14-15H,7-10H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSXAIDFAQOVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=CC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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